![molecular formula C12H15NO3 B2931144 N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide CAS No. 2411246-17-6](/img/structure/B2931144.png)
N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide, also known as MMOC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
The mechanism of action of N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide involves the inhibition of specific enzymes and proteins that are involved in various cellular processes. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain.
Biochemical and Physiological Effects:
N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide has been found to have various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. It has also been found to have anti-inflammatory effects by reducing the production of inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide in lab experiments is its ability to inhibit specific enzymes and proteins, making it a potential candidate for drug development. However, one of the limitations is its relatively low solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are several future directions for research on N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide, including its potential applications in cancer therapy, as well as its use as a tool for studying specific cellular processes. Other areas of research include the synthesis of analogs of N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide with improved properties, as well as the development of new methods for synthesizing N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide and its analogs.
Conclusion:
In conclusion, N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been studied extensively, making it a promising candidate for drug development and other applications.
Synthesis Methods
N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide is synthesized using a multi-step process that involves the reaction of 3-methoxy-5-methylbenzyl chloride with sodium azide, followed by the reduction of the resulting azide with lithium aluminum hydride. The final step involves the reaction of the resulting alcohol with epichlorohydrin to form N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide.
Scientific Research Applications
N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It has been found to have antimicrobial, antitumor, and anti-inflammatory properties, making it a potential candidate for drug development.
properties
IUPAC Name |
N-[(3-methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-8-3-9(5-10(4-8)15-2)6-13-12(14)11-7-16-11/h3-5,11H,6-7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPLNWQVPHSQDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)CNC(=O)C2CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-Methoxy-5-methylphenyl)methyl]oxirane-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

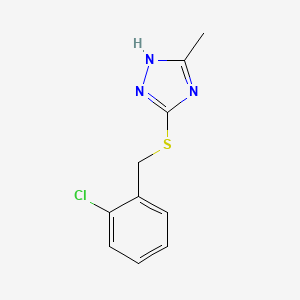
![4-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-methyl-1-(3-methylphenyl)piperazine](/img/structure/B2931062.png)

![2-((4-Chlorophenoxy)methyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B2931065.png)

![(2Z)-2-[(3-chlorophenyl)imino]-N-(furan-2-ylmethyl)-2H-chromene-3-carboxamide](/img/structure/B2931069.png)

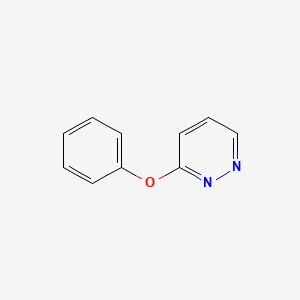
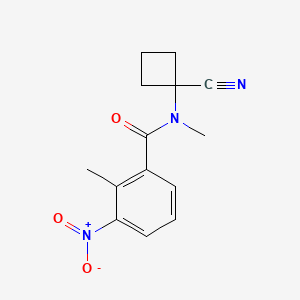
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-3-fluoro-4-methoxy-N-methylbenzamide](/img/structure/B2931079.png)
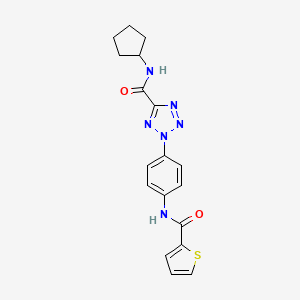
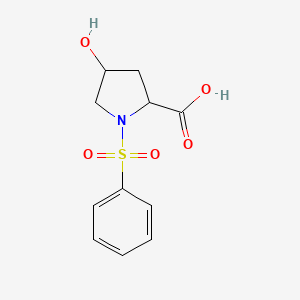
![3-methyl-N'-[1-methyl-2,2-dioxo-2,3-dihydro-2lambda~6~-thieno[3,2-c][1,2]thiazin-4(1H)-yliden]benzenecarbohydrazide](/img/structure/B2931082.png)
![8-(furan-2-ylmethyl)-1,6,7-trimethyl-3-(2-(piperidin-1-yl)ethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2931083.png)